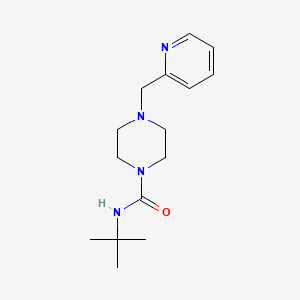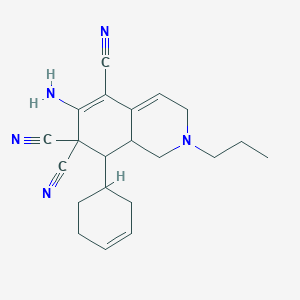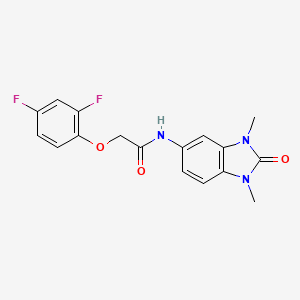
N-(tert-butyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(tert-butyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as TBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. TBP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
N-(tert-butyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential role in the modulation of neurotransmitter release and synaptic transmission. In pharmacology, this compound has been investigated for its potential as a tool compound for the study of various biological processes.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it has been suggested to involve the modulation of neurotransmitter release and synaptic transmission. This compound has been shown to inhibit the release of glutamate and dopamine in the brain, which may contribute to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of glutamate and dopamine release, the modulation of GABAergic neurotransmission, and the activation of various signaling pathways. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various biochemical and physiological assays. However, this compound has some limitations, including its relatively high cost and limited availability, which may hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, including the exploration of its potential therapeutic effects in various diseases, the elucidation of its mechanism of action, and the development of novel this compound derivatives with improved pharmacological properties. Additionally, the development of new synthesis methods for this compound may improve its availability and reduce its cost, making it more accessible for scientific research.
Propriétés
IUPAC Name |
N-tert-butyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)17-14(20)19-10-8-18(9-11-19)12-13-6-4-5-7-16-13/h4-7H,8-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCMBGRYOSYPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4681446.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4681450.png)

![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4681469.png)



![7-(3-nitrobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4681514.png)
![1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B4681522.png)
![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4681530.png)
![N-allyl-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681536.png)
![1-(ethylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4681547.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4681548.png)
![4-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4681550.png)